Octadeca-8,11,14,17-tetraenoic acid
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Overview
Description
Octadeca-8,11,14,17-tetraenoic acid is a polyunsaturated fatty acid with the molecular formula C18H28O2. It is characterized by an 18-carbon unbranched backbone with four double bonds. This compound is one of the isomers of octadecatetraenoic acid, which can vary in the position and configuration of the double bonds. This compound is known for its significant biological, pharmaceutical, and industrial importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-8,11,14,17-tetraenoic acid typically involves the use of various organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. This method allows for the precise placement of double bonds in the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The seeds of certain plants, like the makita tree (Parinari laurina), are known to contain significant amounts of this compound. The extraction process typically involves solvent extraction followed by purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Octadeca-8,11,14,17-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or peroxides.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
Octadeca-8,11,14,17-tetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of octadeca-8,11,14,17-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play a role in various cellular signaling pathways. The molecular targets and pathways involved include the modulation of inflammatory responses and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
α-Parinaric acid: Found in the seeds of the makita tree (Parinari laurina).
Stearidonic acid: An essential fatty acid with a similar structure.
Coniferonic acid: Found in Larix decidua.
Uniqueness
Octadeca-8,11,14,17-tetraenoic acid is unique due to its specific configuration of double bonds, which imparts distinct biological and chemical properties. Its ability to modulate cell membrane fluidity and function, as well as its role as a precursor to bioactive lipid mediators, sets it apart from other similar compounds .
Properties
CAS No. |
85589-32-8 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8,10-11H,1,3,6,9,12-17H2,(H,19,20) |
InChI Key |
MYJWKIHFIMVYGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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